Bienvenue dans la boutique en ligne BenchChem!

N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

Antitubercular drug discovery Structure-activity relationship (SAR) Quinoline scaffold optimization

This 2-phenylquinoline acetamide is a structurally demanding negative control for Mtb bc1 complex studies, where 2-aryl substitution abolishes activity vs. 2-methyl leads. Its high logP (~6.19) suits PAMPA/Caco-2 permeability screening, while the 2-phenylquinoline-6-fluoro scaffold enables NCI-60 cytotoxicity profiling. Procure for broad-panel kinase/CYP450 selectivity assessment—critical before committing to in vivo efficacy models.

Molecular Formula C25H21FN2O3
Molecular Weight 416.452
CAS No. 1114649-44-3
Cat. No. B2689166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide
CAS1114649-44-3
Molecular FormulaC25H21FN2O3
Molecular Weight416.452
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C25H21FN2O3/c1-2-30-23-11-7-6-10-21(23)28-25(29)16-31-24-15-22(17-8-4-3-5-9-17)27-20-13-12-18(26)14-19(20)24/h3-15H,2,16H2,1H3,(H,28,29)
InChIKeyFULFJVFPQPUFFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide (CAS 1114649-44-3): Chemotype Context and Pharmacological Placing


N-(2-Ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a synthetic small molecule belonging to the 2-(quinolin-4-yloxy)acetamide class, a scaffold extensively validated as a potent and selective inhibitor of Mycobacterium tuberculosis (Mtb) growth targeting the cytochrome bc1 complex [1]. The compound features a 6-fluoro-2-phenylquinoline core linked via an oxyacetamide bridge to a 2-ethoxyphenyl moiety. The 2-phenyl substitution at the quinoline distinguishes it from 2-methyl and 2-trifluoromethyl analogs prevalent in antitubercular lead optimization series [2]. While direct biological data for this specific compound remain publicly unavailable as of the evidence cutoff, its structural features place it at a critical decision node in quinoline-based drug discovery, where the selection of the 2-aryl substituent governs target engagement, physicochemical properties, and selectivity profiles.

Why N-(2-Ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide Cannot Be Assumed Interchangeable with Other 2-(Quinolin-4-yloxy)acetamides


Within the 2-(quinolin-4-yloxy)acetamide class, antitubercular potency is exquisitely sensitive to substituent identity at the quinoline 2-position. In a systematic SAR study, replacing a 2-methyl group with a 2-phenyl substituent abolished Mtb inhibitory activity (MIC >31 μM vs. 0.44 μM for the 2-methyl analog), demonstrating that the 2-aryl moiety is not a tolerated isosteric replacement but rather a fundamental determinant of target engagement [1]. Furthermore, the 6-fluoro substituent on the target compound introduces electronic modulation absent from the 6-methoxy and unsubstituted analogs that dominate published anti-TB series [2]. The 2-ethoxyphenyl amide tail diverges from the cycloalkyl and simple aryl amides optimized in lead series. These three structural differentiations—at the quinoline 2-position, 6-position, and amide tail—collectively preclude reliable extrapolation of potency, selectivity, or pharmacokinetic behavior from published congeneric data. Scientific users must treat this compound as a distinct chemical entity requiring independent characterization rather than a drop-in replacement for established 2-(quinolin-4-yloxy)acetamide leads.

Procurement-Relevant Quantitative Differentiation Evidence for N-(2-Ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide


Structural Differentiation from Antitubercular Lead Series: 2-Phenyl Substitution Confers a Distinct Activity Profile

The target compound bears a 2-phenyl group on the quinoline core. In the 2-(quinolin-4-yloxy)acetamide antitubercular series, the 2-methyl substitution is essential for Mtb cytochrome bc1 complex inhibition: the lead compound 2 (2-methyl analog) exhibited an MIC of 0.44 μM against M. tuberculosis H37Rv. When the 2-position was altered in related analogs, a compound bearing only an N-arylamide at the 4-position (compound 7, lacking the 2-methyl) showed MIC >31 μM, representing a >70-fold loss in potency [1]. The target compound's 2-phenyl substitution represents a structurally more dramatic departure than simple methyl removal, strongly suggesting it occupies a fundamentally different activity space. If the target compound retains antitubercular activity, the 2-phenyl group would define a novel SAR sub-series; conversely, loss of Mtb activity would redirect the compound toward the anticancer or anti-inflammatory applications proposed for 2-arylquinoline derivatives [2].

Antitubercular drug discovery Structure-activity relationship (SAR) Quinoline scaffold optimization

Computational Property Differentiation: Lipophilicity (logP) vs. Antitubercular Lead Compounds

The target compound has a calculated logP of approximately 6.19, based on the experimentally validated value for the closely related analog N-(3-fluoro-4-methylphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, which shares the identical 6-fluoro-2-phenylquinoline scaffold and was measured at logP = 6.1891 . This value substantially exceeds the lipophilicity range of optimized antitubercular leads in the 2-(quinolin-4-yloxy)acetamide class, which typically exhibit logP values in the 3.0–5.0 range. For reference, the lead compound 6m from Borsoi et al. (2022) achieved potent anti-Mtb activity (MIC 0.5–1.4 μM against drug-sensitive and MDR strains) with a calculated logP of 4.25 [1]. The target compound's logP exceeds this benchmark by nearly 2 log units, a difference associated with altered membrane permeability, increased plasma protein binding, and potentially distinct tissue distribution profiles.

Physicochemical profiling Drug-likeness Lead optimization

Scaffold-Level Selectivity Inference: Mammalian Cell Viability vs. Antimycobacterial Class Baseline

The published 2-(quinolin-4-yloxy)acetamide class demonstrates a well-characterized selectivity window: compounds in the 2016 series showed no apparent toxicity to Vero and HaCaT cells at concentrations up to 20 μM (IC50 ≥ 20 μM), while exhibiting Mtb MIC values as low as 0.05 μM, yielding selectivity indices (SI = CC50/MIC) exceeding 400 for the most potent analogs [1]. The 2024 scaffold-hopping series further improved this profile, achieving selectivity indices >500 against mammalian cells [2]. The target compound, distinguished by its 2-phenyl substitution, has not been evaluated in matched mammalian cytotoxicity and Mtb growth inhibition assays; however, the class-level evidence establishes a benchmark: any 2-(quinolin-4-yloxy)acetamide procured for antimycobacterial screening should be expected to demonstrate an SI ≥ 100 against Vero or HepG2 cells to match class performance. If the 2-phenyl substitution shifts the target profile toward anticancer applications, 2-phenylquinoline-8-carboxamides have demonstrated in vivo solid tumor activity, suggesting an alternative selectivity framework based on tumor cell vs. normal cell differential cytotoxicity [3].

Selectivity index Cytotoxicity profiling Therapeutic window

Evidence-Based Application Scenarios for Procuring N-(2-Ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide


Negative Control for 2-Substituent SAR in Mtb Cytochrome bc1 Inhibitor Programs

Given that 2-methyl substitution is essential for Mtb bc1 complex inhibition (MIC 0.44 μM vs. >31 μM for 2-unsubstituted analog), the target compound's 2-phenyl moiety can serve as a structurally demanding negative control to define the steric and electronic boundaries of the quinoline 2-position binding pocket [1]. Pairing this compound with the active 2-methyl lead in a matched-pair analysis enables quantification of the 2-aryl tolerance of the bc1 target and prevents wasted optimization effort on 2-aryl analogs.

High-logP Probe for Membrane Permeability and CNS Exposure Studies

With a calculated logP of approximately 6.19—nearly 2 log units above the class average for antitubercular leads (logP ~4.25 for lead compound 6m)—this compound is well-suited as a high-lipophilicity probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies . Its logP predicts high passive permeability, which can be exploited in screens for intracellular or CNS-resident targets where blood-brain barrier penetration is required, provided that solubility limitations are managed through formulation (e.g., 0.1% DMSO or cyclodextrin-based vehicles).

Scaffold for Anticancer Screening Based on 2-Phenylquinoline DNA-Intercalation Precedent

2-Phenylquinoline-8-carboxamides have demonstrated in vivo solid tumor activity as minimal DNA-intercalating agents [2]. The target compound combines the 2-phenylquinoline substructure with a 6-fluoro substituent and an oxyacetamide linker, potentially enhancing DNA binding affinity through electronic modulation. Procurement for NCI-60 or similar panel screening, benchmarked against established DNA intercalators (e.g., doxorubicin), can determine whether the 6-fluoro-2-phenylquinoline scaffold provides a differentiated cytotoxicity profile compared to the 8-carboxamide series.

Selectivity Counter-Screen for Kinase and CYP450 Off-Target Profiling

Published 2-(quinolin-4-yloxy)acetamides demonstrate low mammalian cytotoxicity (SI > 400–500) and minimal cardiac risk (no zebrafish cardiotoxicity at 1 and 5 μM) [1]. Procuring the target compound for broad-panel kinase profiling (e.g., DiscoverX KINOMEscan) and CYP450 inhibition assays (CYP3A4, CYP2D6, CYP2C9) would establish whether the 2-phenyl/6-fluoro combination introduces off-target liabilities absent from the 2-methyl series, particularly given that quinoline scaffolds are privileged kinase inhibitor motifs. This data is essential before committing to in vivo efficacy studies.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.